molecular formula C12H20N2O4S B13212325 4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione

4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione

Cat. No.: B13212325
M. Wt: 288.37 g/mol
InChI Key: WNDZOZSNTIZKDA-UHFFFAOYSA-N
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Description

4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a 1,2,4-oxadiazole ring, a thiane ring, and a tert-butyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of tert-butylamidoxime with 4-aminobenzoic acid or 4-nitrobenzonitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to form the 1,2,4-oxadiazole ring . The resulting intermediate is then subjected to further reactions to introduce the thiane ring and the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation (MWI) can be employed to shorten reaction times and improve yields . Additionally, purification methods such as recrystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other nitrogen-containing heterocycles.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane (DCM) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or arylated derivatives.

Mechanism of Action

The mechanism of action of 4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a bioisostere for amides and esters, enhancing the compound’s stability and binding affinity to target proteins . The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione is unique due to the combination of its oxadiazole and thiane rings, along with the presence of a tert-butyl group. This unique structure imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C12H20N2O4S

Molecular Weight

288.37 g/mol

IUPAC Name

4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-1,1-dioxothian-4-ol

InChI

InChI=1S/C12H20N2O4S/c1-11(2,3)10-13-9(18-14-10)8-12(15)4-6-19(16,17)7-5-12/h15H,4-8H2,1-3H3

InChI Key

WNDZOZSNTIZKDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=N1)CC2(CCS(=O)(=O)CC2)O

Origin of Product

United States

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